N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline
Description
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-13-5-3-12(4-6-13)18-8-9-20-15-7-2-11(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWRWWPHANPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- 2-(2,4-Dichlorophenoxy)ethanol is often used as the precursor to the reactive intermediate.
- Activation of the hydroxyl group to a better leaving group such as a halide (e.g., bromide or chloride) or sulfonate ester (e.g., tosylate) is performed to facilitate nucleophilic substitution.
Nucleophilic Substitution Reaction
- The activated 2-(2,4-dichlorophenoxy)ethyl derivative is reacted with 4-methoxyaniline under controlled conditions.
- The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
- A base such as potassium carbonate or triethylamine is added to neutralize the acid formed and drive the reaction forward.
Reaction Conditions
- Temperature: Generally maintained between room temperature and 80°C depending on the reactivity of the starting materials.
- Time: Reaction times vary from several hours to overnight to ensure completion.
- Purification: The product is isolated by extraction, followed by crystallization or chromatographic purification.
Representative Reaction Scheme
| Step | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichlorophenol + 2-chloroethanol + base (e.g., K2CO3) | 2-(2,4-Dichlorophenoxy)ethanol | 75-85 | Phenoxyalkylation via nucleophilic substitution |
| 2 | Activation of 2-(2,4-Dichlorophenoxy)ethanol (e.g., PBr3) | 2-(2,4-Dichlorophenoxy)ethyl bromide | 80-90 | Conversion to better leaving group |
| 3 | 2-(2,4-Dichlorophenoxy)ethyl bromide + 4-methoxyaniline + base (e.g., triethylamine) in DMF, 60-80°C | This compound | 70-85 | Nucleophilic substitution forming the target compound |
Analytical Characterization Supporting Synthesis
- Infrared (IR) Spectroscopy: Confirms the presence of characteristic NH stretching (~3300 cm⁻¹) and aromatic ether C–O stretches (~1200–1300 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- ^1H-NMR shows aromatic protons of both dichlorophenoxy and methoxyaniline rings, methoxy singlet (~3.7 ppm), and ethylene protons linking the two groups.
- ^13C-NMR confirms aromatic carbons and the methoxy carbon.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
- Elemental Analysis: Matches calculated values for C, H, N, Cl content.
Research Findings and Optimization Notes
- The choice of solvent and base significantly affects yield and purity; DMF and triethylamine are preferred for their ability to solubilize reactants and neutralize acids formed.
- The halide intermediate is more reactive than tosylate derivatives, leading to higher yields in the nucleophilic substitution step.
- Reaction temperature optimization is crucial; too high temperatures can cause side reactions such as dehalogenation or polymerization.
- Purification by recrystallization from ethanol or ethyl acetate provides high-purity product suitable for further applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Phenoxyalkylation of 2,4-dichlorophenol | 2-chloroethanol, base (K2CO3), solvent | 75-85 | Formation of 2-(2,4-dichlorophenoxy)ethanol |
| Activation to halide | PBr3 or similar halogenating agent | 80-90 | Converts alcohol to bromide for substitution |
| Nucleophilic substitution | 4-methoxyaniline, base (triethylamine), DMF, 60-80°C | 70-85 | Formation of target compound |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Key Substituents | Functional Groups |
|---|---|---|
| N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline | 2,4-dichlorophenoxy, 4-methoxyaniline | Ethyl ether, aromatic amine |
| Compound 533 (2,4-D analog) | 2,4-dichlorophenoxy, 4-methylpyridinyl | Acetamide, pyridine |
| WH7 | 4-chloro-2-methylphenoxy, triazole | Acetamide, triazole |
| N-[2-(4-Methoxyphenoxy)ethyl]acetamide | 4-methoxyphenoxy, acetamide | Ethyl ether, acetamide |
Bioactivity and Mechanism of Action
- Auxin-like Activity: The dichlorophenoxy group is critical for herbicidal activity, as seen in 2,4-D and quinclorac .
- Methoxy Group Influence: The 4-methoxy substitution on the aniline ring enhances electron-donating properties, which could stabilize interactions with auxin receptors (e.g., TIR1/AFB proteins). This contrasts with non-substituted aniline analogs, which show weaker binding in computational studies .
Physicochemical Properties
- Lipophilicity: The dichlorophenoxy group increases logP (predictive value ~3.5), making the compound more lipophilic than non-halogenated analogs (e.g., N-[2-(4-Methoxyphenoxy)ethyl]acetamide, logP ~1.8) . This property may enhance membrane permeability but reduce aqueous solubility.
- Stability : Chlorine atoms resist metabolic degradation compared to methoxy or methyl groups, as observed in 2,4-D’s environmental persistence .
Biological Activity
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound this compound features a dichlorophenoxy group and a methoxyaniline moiety. Its structure is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.
This compound exerts its biological effects primarily through:
- Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes or receptors by binding to them. The dichlorophenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity through hydrogen bonding interactions with the tetrahydrofuran ring.
- Antimicrobial Activity : Research indicates that this compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration into its mechanisms and efficacy against different cancer types.
Case Studies and Research Findings
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Toxicity, Metabolic disruption | Interaction with mitochondrial membranes |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution of 2,4-dichlorophenol with ethylenediamine derivatives, followed by coupling to 4-methoxyaniline. Key steps include:
- Nucleophilic Substitution : Reacting 2,4-dichlorophenol with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) .
- Amine Coupling : Using carbodiimide-based coupling agents (e.g., HATU) to link intermediates to 4-methoxyaniline, optimizing pH (7–9) and temperature (25–40°C) .
- Yield Optimization : Catalyst selection (e.g., HATU improves yields up to 89%) and solvent purity (e.g., anhydrous DMF reduces side reactions) are critical .
Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and ethyl bridge protons (δ 3.2–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 357.05) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) .
- TLC : Monitor reaction progress using hexane:ethyl acetate (3:1) with Rf ≈ 0.6 .
Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Degradation Pathways : Susceptible to oxidation (forming quinones) and hydrolysis under acidic/basic conditions .
- Storage Recommendations :
- Store in amber vials at –20°C under inert gas (N2/Ar) to prevent photodegradation and oxidation .
- Avoid prolonged exposure to moisture; use desiccants in storage containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications :
- Vary substituents on the phenoxy (e.g., Cl vs. F) or aniline (e.g., methoxy vs. ethoxy) groups .
- Introduce stereochemical diversity (e.g., R/S configurations at the ethyl bridge) .
- Assay Design :
- Use enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies (e.g., G-protein-coupled receptors) to quantify activity .
- Compare IC50 values across analogs (e.g., 2,4-DP analogs show IC50 < 10 µM in auxin receptor studies) .
Q. What mechanistic approaches are employed to investigate the interaction of this compound with enzymatic or receptor targets?
- Methodological Answer :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptor active sites .
- Experimental Validation :
- Use site-directed mutagenesis to identify critical residues (e.g., Tyr-466 in auxin receptors) .
- Measure binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can contradictory bioactivity data for this compound across different assay systems be systematically resolved?
- Methodological Answer :
- Assay Cross-Validation :
- Compare results from orthogonal assays (e.g., cell-based vs. cell-free systems) .
- Control Experiments :
- Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .
- Test enantiomeric purity; racemic mixtures may show variable activity .
Q. What strategies are effective in optimizing the regioselectivity and stereochemical outcomes during synthetic modifications of this compound?
- Methodological Answer :
- Regioselective Catalysis :
- Use Pd-catalyzed cross-coupling to direct substitutions to the para position .
- Stereochemical Control :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can the fluorescence properties of this compound be exploited to develop biochemical probes for real-time monitoring?
- Methodological Answer :
- Fluorescence Profiling :
- Measure excitation/emission spectra (e.g., λex = 280 nm, λem = 420 nm) in varying solvents .
- Probe Design :
- Conjugate with biomolecules (e.g., BSA) via NHS-ester chemistry to track cellular uptake .
- Use time-resolved fluorescence to study dynamic interactions (e.g., protein-ligand binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
